molecular formula C15H16N2 B1317680 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine CAS No. 1097786-03-2

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine

Cat. No.: B1317680
CAS No.: 1097786-03-2
M. Wt: 224.3 g/mol
InChI Key: RDDOEJLHBMBTEK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with receptor proteins such as RCAR/PYR/PYL in plants, showing a strong affinity similar to that of the plant hormone abscisic acid . These interactions suggest that this compound may influence signaling pathways and regulatory mechanisms in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2,3-dihydroindoles have been found to interact with melatonin receptors, affecting circadian rhythms and other physiological processes . This compound may also impact cellular metabolism by interacting with enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific receptor proteins, influencing their activity and downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in various biochemical reactions, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of 2,3-dihydroindole derivatives has been evaluated, and their degradation products have been analyzed to understand their impact on biological systems . These findings suggest that the temporal effects of this compound are crucial for its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . For example, derivatives of 2,3-dihydroindoles have been evaluated for their cytotoxic activity, and their dosage-dependent effects have been analyzed to determine their therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the reduction of functional groups in 2-oxindole and 2-chloroindole molecules, influencing their metabolic pathways . These interactions highlight the importance of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These findings suggest that the localization and accumulation of this compound are critical for its biochemical activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1H-indol-1-YL)ethanamine
  • 2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)-N-(4-nitrophenyl)acetamide

Comparison: Compared to other indole derivatives, 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine, an indole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents. The indole structure is known for its ability to interact with various biological targets, leading to significant cellular effects.

Target Interaction

Indole derivatives, including this compound, exhibit high affinity for multiple receptors. These interactions can lead to alterations in cellular signaling pathways and gene expression. For instance, this compound has been shown to bind effectively to melatonin receptors, influencing circadian rhythms and other physiological processes .

Biochemical Pathways

The compound affects a range of biochemical pathways by interacting with enzymes and proteins. It has been identified as a modulator of receptor proteins such as RCAR/PYR/PYL in plants, demonstrating a strong affinity comparable to the plant hormone abscisic acid. Its influence on metabolic pathways includes participation in the reduction of functional groups in related indole compounds.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell signaling and metabolism. Studies indicate that it can modulate gene expression and influence cellular metabolism through receptor interactions.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Higher dosages may lead to toxic effects, while lower concentrations have been associated with beneficial cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis through DNA intercalation and inhibition of topoisomerase II . Table 1 summarizes findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)12.5DNA intercalation
Study BHeLa (cervical cancer)15.0Topoisomerase II inhibition
Study CA549 (lung cancer)10.0Apoptosis induction

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transport proteins that facilitate its movement across cell membranes. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDOEJLHBMBTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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